Home > Products > Screening Compounds P35985 > Dexibuprofen lysine
Dexibuprofen lysine - 141505-32-0

Dexibuprofen lysine

Catalog Number: EVT-447717
CAS Number: 141505-32-0
Molecular Formula: C19H34N2O5
Molecular Weight: 370.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dexibuprofen lysine is a nonsteroidal anti-inflammatory that acts as cyclooxygenase inhibitor.
Source and Classification

Dexibuprofen lysine is synthesized from dexibuprofen and lysine through specific chemical processes. It falls under the category of NSAIDs, which are widely used in clinical settings for their analgesic and anti-inflammatory properties. The compound exhibits improved pharmacokinetic profiles compared to its parent drug, ibuprofen, due to its enhanced solubility and absorption characteristics.

Synthesis Analysis

Methods and Technical Details

The synthesis of dexibuprofen lysine involves several steps:

  1. Preparation of Solutions: Lysine is dissolved in purified water to create a solution, while dexibuprofen is dissolved in ethanol.
  2. Reaction: The two solutions are mixed under controlled conditions (temperature and time) to facilitate the formation of the salt.
  3. Crystallization: The mixture is cooled to promote crystallization, followed by centrifugation to isolate the product.
  4. Purification: The resulting crystals are washed with ethanol and dried to yield pure dexibuprofen lysine.

The process can vary slightly depending on specific protocols but generally includes similar steps aimed at maximizing yield and purity .

Molecular Structure Analysis

Structure and Data

Dexibuprofen lysine has a unique molecular structure characterized by its chiral centers. The molecular formula can be represented as:

C13H18N2O2C_{13}H_{18}N_{2}O_{2}

The compound consists of the dexibuprofen moiety linked to the lysine residue through an ionic bond, enhancing its solubility in aqueous environments. X-ray diffraction studies have shown that the crystalline structure of dexibuprofen lysine exhibits distinct patterns compared to its parent compounds, indicating successful salt formation .

Chemical Reactions Analysis

Reactions and Technical Details

The formation of dexibuprofen lysine involves several key reactions:

  1. Salt Formation: The carboxylic acid group of dexibuprofen reacts with the amino group of lysine to form a zwitterionic salt.
  2. Crystallization Reactions: Upon cooling the reaction mixture, supersaturation leads to crystallization where the ionic interactions stabilize the crystal lattice.

These reactions are crucial for achieving high purity and yield of dexibuprofen lysine, with careful control over reaction conditions being essential for optimal results .

Mechanism of Action

Process and Data

Dexibuprofen lysine exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, it reduces the synthesis of prostaglandins, which are mediators of pain and inflammation in the body. This mechanism not only alleviates pain but also decreases fever and swelling associated with inflammatory conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dexibuprofen lysine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of lysine, enhancing its bioavailability.
  • Melting Point: Melting points generally range between 150-160 °C.
  • pH Stability: Maintains stability across a pH range suitable for gastrointestinal absorption.

These properties contribute significantly to its effectiveness as a therapeutic agent compared to other formulations of ibuprofen .

Applications

Scientific Uses

Dexibuprofen lysine is primarily utilized in clinical settings for:

  • Pain Management: Effective in treating various types of pain including acute pain from injuries or surgeries.
  • Anti-inflammatory Treatments: Used in conditions such as arthritis where inflammation plays a key role.
  • Fever Reduction: Commonly prescribed for reducing fever in various patient populations.

In addition to these applications, ongoing research explores its potential uses in combination therapies for enhanced efficacy against chronic pain conditions .

Chemical Structure and Stereochemical Properties of Dexibuprofen Lysine

Molecular Configuration of Dexibuprofen (S-Ibuprofen)

Dexibuprofen, chemically designated as (S)-2-(4-isobutylphenyl)propanoic acid, is the single pharmacologically active enantiomer of the racemic ibuprofen mixture. Its molecular configuration arises from the chiral carbon atom within the propanoic acid side chain, leading to (S)-(+)-stereochemistry. This stereospecific configuration is crucial for optimal binding and inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are key mediators of prostaglandin synthesis in the inflammatory cascade [1] [5]. The (S)-enantiomer demonstrates significantly higher potency—often cited as approximately 160-fold greater affinity for COX inhibition—compared to its (R)-(−)-counterpart, which undergoes only partial and variable metabolic inversion to the active form in vivo [1] [6].

The dexibuprofen lysine salt crystallizes with the molecular formula C₁₉H₃₂N₂O₄ (molecular weight: 352.48 g/mol). Its structure comprises one molecule of dexibuprofen (C₁₃H₁₈O₂) ionically paired with one molecule of L-lysine (C₆H₁₄N₂O₂). The canonical SMILES representation (CC(C)CC1=CC=C(C=C1)[C@H](C)C(=O)O.NCCCC[C@H](N)C(=O)O) explicitly defines the stereocenters: the [C@H] notation indicates the (S)-configuration at the ibuprofen chiral center, while [C@H] in the lysine moiety specifies the L-configuration [2] [9]. This precise stereochemical identity underpins its distinct pharmacological and physicochemical behavior relative to racemic ibuprofen or its racemic lysine salt.

Table 1: Molecular Characteristics of Dexibuprofen Lysine

PropertyValue/Description
IUPAC NameL-lysine--(S)-2-(4-isobutylphenyl)propanoic acid (1/1)
CAS Registry Number1113403-10-4
Molecular FormulaC₁₉H₃₂N₂O₄
Molecular Weight352.48 g/mol
Chiral CentersDexibuprofen: (S)-Carbon; Lysine: L-α-Carbon
SMILES NotationCC(C)CC1=CC=C(C=C1)C@HC(=O)O.NCCCCC@HC(=O)O
Pharmacological TargetCOX-1 & COX-2 Inhibition

Lysine as a Chiral Counterion: Salt Formation Dynamics

The formation of dexibuprofen lysine is fundamentally driven by acid-base chemistry. Dexibuprofen, a carboxylic acid (pKa ≈ 4.45), reacts with the basic α-amino group of L-lysine (pKa ≈ 10.29 for the conjugate acid), resulting in a proton transfer and the generation of an ionic pair—a carboxylate anion (dexibuprofenate) and an ammonium cation (lysyl ammonium). The significant ΔpKa (>5 units) strongly favors near-complete proton transfer, ensuring stable salt formation under controlled conditions [6] [7]. This ionic interaction profoundly alters the compound's physical properties, most notably its aqueous solubility. While crystalline racemic ibuprofen is notoriously hydrophobic, the lysine salt form exhibits dramatically enhanced hydrophilicity, facilitating rapid dissolution in biological fluids like gastric and intestinal media [3] [8].

The process of salt formation typically involves crystallization from polar solvents (e.g., water, ethanol, or water/ethanol mixtures). Factors such as solvent composition, temperature, concentration, cooling rate, and the presence of seed crystals critically influence the yield, purity, and solid-state form (hydrate vs. anhydrate, polymorph) of the resulting salt. Patent literature describes methods involving the dissolution of dexibuprofen and L-lysine in a heated aqueous-alcoholic solution, followed by controlled cooling or antisolvent addition (e.g., heptane) to precipitate the desired salt [7]. The inherent chirality of L-lysine ensures compatibility with the chiral dexibuprofen molecule, avoiding racemization during processing.

Comparative Analysis of Dexibuprofen Lysine vs. Racemic Ibuprofen Lysine

The critical distinction between dexibuprofen lysine and racemic ibuprofen lysine lies in stereochemistry. Racemic ibuprofen lysine contains a 1:1 mixture of the pharmacologically active (S)-enantiomer and the largely inactive (R)-enantiomer. This difference manifests in several key aspects:

  • Potency and Dose Efficiency: Clinical studies demonstrate that dexibuprofen lysine achieves equivalent therapeutic effects (analgesic, antipyretic, anti-inflammatory) at approximately 50-60% of the dose required for racemic ibuprofen or its lysine salt. For instance, a pediatric antipyretic study found 5 mg/kg or 7 mg/kg dexibuprofen equivalent in efficacy to 10 mg/kg racemic ibuprofen [1]. This dose reduction is directly attributable to the absence of the therapeutically redundant (R)-enantiomer.
  • Dissolution and Absorption Kinetics: While both dexibuprofen lysine and racemic ibuprofen lysine exhibit significantly faster dissolution rates compared to their free acid forms, subtle differences may exist. Studies on analogous profen lysine salts (e.g., ketoprofen lysine) indicate that the crystalline packing (salt vs. cocrystal) can influence intrinsic dissolution rates (IDR). Pure enantiomer salts may exhibit different crystal lattice energies and packing efficiencies compared to racemic salts, potentially impacting dissolution. Direct comparisons are limited, but the enhanced solubility conferred by lysine is a shared advantage [3] [8].
  • Metabolic and Safety Implications: The (R)-enantiomer in racemic ibuprofen undergoes incomplete and variable chiral inversion (typically 50-70%) to the active (S)-form via acyl-CoA formation. This process consumes metabolic energy, potentially generates hybrid triglycerides, and contributes to inter-individual variability in response. Dexibuprofen lysine bypasses this inefficient metabolic step entirely, delivering the active enantiomer directly [1] [6].

Table 2: Key Comparative Properties of Dexibuprofen Lysine vs. Racemic Ibuprofen Lysine

PropertyDexibuprofen LysineRacemic Ibuprofen LysineSignificance
CompositionSingle (S)-(+)-enantiomer paired with L-lysine50:50 (R)-(−)- and (S)-(+)-ibuprofen with L-lysineElimination of inactive (R)-enantiomer
Equivalent Dose~50-60% of racemic dose100%Reduced drug load for same efficacy [1]
Metabolic RequirementNone (active form delivered)Requires chiral inversion of (R)-enantiomerReduced metabolic burden, less variability [1]
Theoretical SolubilityHigh (salt form)High (salt form)Similar advantage over free acids [3] [8]
Crystalline ComplexityPotential for distinct polymorphsPotential for distinct polymorphs/different racemic behaviorProcessing/stability implications [6] [7]

Hydration States and Crystalline Polymorphism

The solid-state behavior of dexibuprofen lysine is complex, influenced by crystallization conditions and the potential for hydration and polymorphism. Polymorphism—the ability of a compound to exist in more than one distinct crystal structure—is a critical consideration for pharmaceuticals, as different polymorphs can exhibit variations in solubility, dissolution rate, stability, and processability. While detailed single-crystal X-ray diffraction data specifically for dexibuprofen lysine polymorphs is scarce in the public domain, principles can be inferred from closely related systems like ibuprofen lysine and ketoprofen lysine, and patent literature [6] [7].

  • Hydration States: Dexibuprofen lysine can crystallize as anhydrate or hydrate forms. The presence of water molecules within the crystal lattice (hydrates) significantly impacts physical properties. Hydrates often exhibit lower solubility and dissolution rates compared to anhydrous forms or amorphous material, but they may offer superior physical stability under certain humidity conditions. Patent US5399707A describes processes yielding both anhydrous and hydrated forms (e.g., monohydrate) of ibuprofen lysinate, highlighting the role of solvent composition (e.g., water content) and drying conditions (temperature, vacuum) in determining the final hydration state [7].
  • Salt/Cocrystal Polymorphism: A particularly intriguing phenomenon observed in some amino acid salts of profens is salt/cocrystal polymorphism. This occurs when the same chemical components (e.g., dexibuprofen and lysine in a 1:1 ratio) can crystallize in distinct forms: one being a true salt (with proton transfer, ionic bonding dominant) and the other a cocrystal (neutral components held primarily by strong hydrogen bonds, without full proton transfer). The ΔpKa rule predicts salt formation for dexibuprofen-lysine (ΔpKa ≈ 5.84 >> 3), making a cocrystal less likely. However, crystallization kinetics can sometimes trap metastable cocrystal forms, especially under rapid precipitation conditions. Studies on ketoprofen lysine demonstrated clear polymorphs: one identified as a salt (KET⁻ LYS⁺) and the other as a cocrystal (KET LYS), exhibiting different thermal behavior (melting points/decomposition), dissolution rates, and even taste profiles [6]. The salt polymorph typically displays higher intrinsic dissolution rates.
  • Characterization and Impact: Distinguishing between polymorphs (including salt vs. cocrystal) requires a combination of analytical techniques:
  • X-ray Powder Diffraction (XRPD): Provides a fingerprint of the crystal lattice. Different polymorphs/hydrates yield distinct diffraction patterns.
  • Differential Scanning Calorimetry (DSC): Reveals thermal events (melting, dehydration, solid-solid transitions, decomposition). Hydrates show endothermic dehydration peaks; polymorphs melt at different temperatures.
  • Thermogravimetric Analysis (TGA): Quantifies weight loss due to solvent (e.g., water) evaporation.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Detects changes in vibrational modes, particularly O-H, N-H, and C=O stretches, sensitive to hydrogen bonding patterns and protonation state (carboxylic acid vs. carboxylate). Shifts in the carbonyl stretch (e.g., ~1710 cm⁻¹ for acid dimer vs. ~1550-1650 cm⁻¹ for carboxylate) are diagnostic for salt formation [6] [7] [8].
  • Solid-State Nuclear Magnetic Resonance (ssNMR): Provides detailed information on local molecular environments, chemical shifts, and dynamics, highly sensitive to polymorphic differences and protonation states.

Control over polymorphism is essential during manufacturing to ensure consistent product performance. Screening for polymorphs and identifying the thermodynamically stable form under storage conditions are critical steps in pharmaceutical development.

Properties

CAS Number

141505-32-0

Product Name

Dexibuprofen lysine

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate

Molecular Formula

C19H34N2O5

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C13H18O2.C6H14N2O2.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10;/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10);1H2/t10-;5-;/m00./s1

InChI Key

ZLGIZCLYTDPXEP-LQDNOSPQSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N.O

Synonyms

(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N.O

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.